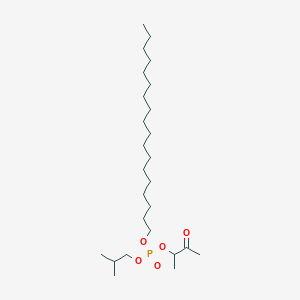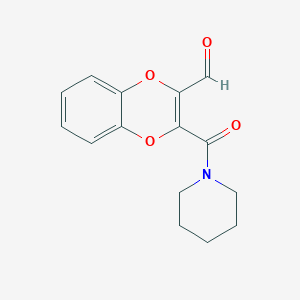
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde is an organic compound that features a piperidine ring, a benzodioxine moiety, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable electrophiles.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under basic conditions.
Major Products Formed
Oxidation: 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carboxylic acid.
Reduction: 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.
作用機序
The mechanism of action of 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological activity. The benzodioxine moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Benzodioxine: A bicyclic compound containing two oxygen atoms in a dioxine ring fused to a benzene ring.
Piperidine-1-carbonyl derivatives: Compounds containing the piperidine ring with various substituents at the carbonyl position.
Uniqueness
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde is unique due to the combination of the piperidine ring, benzodioxine moiety, and aldehyde functional group
特性
CAS番号 |
112122-69-7 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
3-(piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO4/c17-10-13-14(15(18)16-8-4-1-5-9-16)20-12-7-3-2-6-11(12)19-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChIキー |
QINTUUMPOIEGID-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(OC3=CC=CC=C3O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


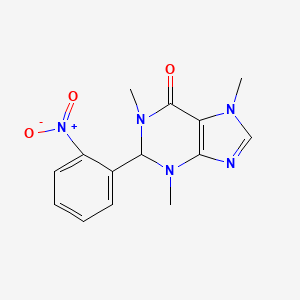
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

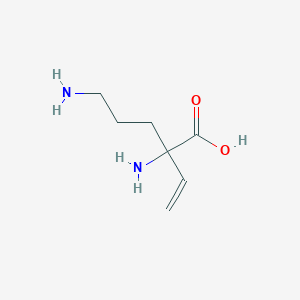



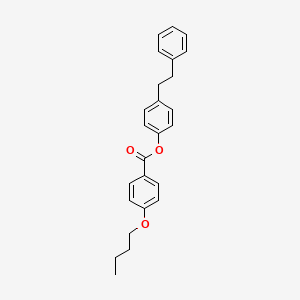
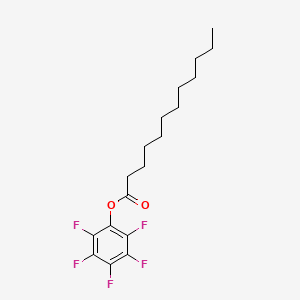
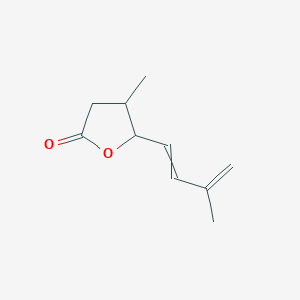
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)

